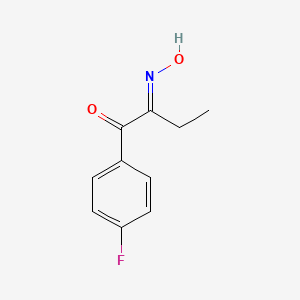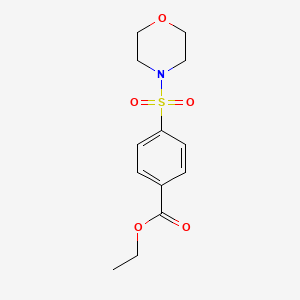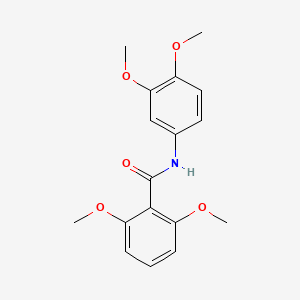
1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone, commonly known as MEAI, is a synthetic chemical compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained popularity among drug users due to its stimulant and euphoric effects. However, the potential of MEAI in scientific research goes beyond its recreational use.
Mecanismo De Acción
MEAI acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can enhance their effects on the postsynaptic receptors. The increased activity of these neurotransmitters can lead to the stimulant and euphoric effects of MEAI.
Biochemical and Physiological Effects
MEAI has been shown to increase the levels of dopamine and norepinephrine in the brain. This can lead to increased alertness, motivation, and mood enhancement. However, prolonged use of MEAI can lead to tolerance and dependence, which can result in adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEAI has been used in various lab experiments to study the effects of dopamine and norepinephrine on behavior and cognition. Its ability to increase the levels of these neurotransmitters in the brain makes it a useful tool for studying their role in various neurological disorders. However, the recreational use of MEAI has limited its availability for scientific research, and its potential for abuse and dependence makes it a challenging substance to work with.
Direcciones Futuras
The potential of MEAI in scientific research is vast, and there are several future directions that can be pursued. One direction is to study the effects of MEAI on other neurotransmitters and their receptors, such as serotonin and GABA. Another direction is to investigate the potential of MEAI in treating other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Additionally, the development of safer and more effective analogs of MEAI can lead to new treatments for various neurological disorders.
Conclusion
MEAI is a synthetic chemical compound that has gained popularity among drug users due to its stimulant and euphoric effects. However, its potential in scientific research goes beyond its recreational use. MEAI has been studied for its potential in treating various neurological disorders, including depression, anxiety, and Parkinson's disease. Its ability to increase the levels of dopamine and norepinephrine in the brain makes it a useful tool for studying their role in various neurological disorders. However, the potential for abuse and dependence makes it a challenging substance to work with. Future research on MEAI can lead to new treatments for various neurological disorders.
Métodos De Síntesis
MEAI can be synthesized through a multi-step reaction involving the condensation of 3-indoleacetic acid with 4-methylpiperidine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
MEAI has been studied for its potential in treating various neurological disorders, including depression, anxiety, and Parkinson's disease. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to the antidepressant and anxiolytic effects of MEAI.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-18(9-7-12)11-16(19)14-10-17-15-5-3-2-4-13(14)15/h2-5,10,12,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJRDFXQFQHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)


![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)


![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![2-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5745721.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)
